Phenoxymethyl

Descripción

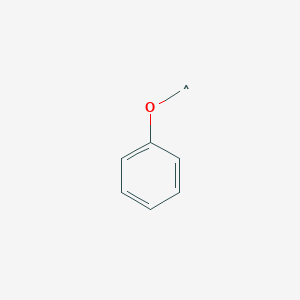

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

anisole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXTESZEPMUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Record name | ANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041608 | |

| Record name | Anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anisole appears as a clear straw-colored liquid with an aromatic odor. Insoluble in water and the same density as water. Vapors heavier than air. Moderately toxic by ingestion. A skin irritant. Used to make perfumes, flavorings and as a solvent., Liquid, Colorless to yellow liquid; [ICSC] Clear colorless liquid; Insoluble in water; [MSDSonline] Spicy, sweet odor; [Ullmann], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Phenolic anise-like aroma | |

| Record name | ANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Anisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

155.5 °C AT 760 MM HG, 153.00 to 155.00 °C. @ 760.00 mm Hg, 155 °C | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

125 °F (NFPA, 2010), 52 °C, 125 °F (52 °C) (OPEN CUP), 52 °C o.c. | |

| Record name | ANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBLE IN ALCOHOL AND ETHER, VERY SOLUBLE IN ACETONE, Water solubility = 1520 mg/L, Water solubility = 10,400 mg/L, Water solubility = 143 mg/L, 1.04 mg/mL at 25 °C, Solubility in water: poor, Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Anisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9956 AT 18 °C/4 °C, PER CENT IN SATURATED AIR: 0.41; DENSITY OF SATURATED AIR: 1.1 (AIR= 1), Relative density (water = 1): 0.99, 0.990-0.993 | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Anisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.72 (AIR= 1), Relative vapor density (air = 1): 3.7 | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.54 [mmHg], 0.472 kPa (3.54 mm Hg) @ 25 °C, Vapor pressure, kPa at 25 °C: 0.47 | |

| Record name | Anisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MOBILE LIQUID, CLEAR STRAW COLOR, Colorless liquid | |

CAS No. |

100-66-3 | |

| Record name | ANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANISOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3W693GAZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-37.3 °C, -37.5 °C, -37 °C | |

| Record name | ANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Phenoxymethylpenicillin: A Technical Guide to its Mechanism of Action on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxymethylpenicillin, a narrow-spectrum β-lactam antibiotic, remains a crucial therapeutic agent for treating infections caused by susceptible Gram-positive bacteria. Its efficacy lies in the targeted disruption of bacterial cell wall synthesis, a process essential for bacterial viability. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of phenoxymethylpenicillin. It details the kinetic and quantitative aspects of its interaction with penicillin-binding proteins (PBPs), the consequential inhibition of peptidoglycan synthesis, and the subsequent activation of autolytic enzymes, culminating in bacterial cell lysis. This document synthesizes critical data into structured tables for comparative analysis, outlines detailed experimental protocols for key assays, and employs visualizations to elucidate the complex pathways involved in its bactericidal activity.

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a phenoxymethyl analog of benzylpenicillin (Penicillin G).[1] Its key advantage over Penicillin G is its stability in acidic environments, which allows for oral administration.[2] The bactericidal action of phenoxymethylpenicillin is exerted during the active multiplication phase of susceptible microorganisms.[1] This guide focuses on the intricate molecular interactions that define its mechanism of action, providing a technical resource for researchers in microbiology, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is primarily maintained by a rigid, mesh-like polymer called peptidoglycan. Phenoxymethylpenicillin's primary mechanism of action is the inhibition of the final stages of peptidoglycan biosynthesis.[1] This process can be dissected into three key events:

-

Binding to Penicillin-Binding Proteins (PBPs): Phenoxymethylpenicillin targets and covalently binds to PBPs, which are bacterial enzymes essential for the synthesis and remodeling of the cell wall.[3]

-

Inhibition of Transpeptidation: The binding of phenoxymethylpenicillin to the active site of PBPs inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[1][4] This disruption weakens the cell wall, rendering it unable to withstand the internal osmotic pressure.

-

Induction of Autolysis: The inhibition of peptidoglycan synthesis and the resulting structural damage to the cell wall can trigger the activation of endogenous autolytic enzymes, which further degrade the cell wall and contribute to cell lysis.[1]

Interaction with Penicillin-Binding Proteins (PBPs)

PBPs are a group of membrane-associated enzymes that catalyze the final steps of peptidoglycan synthesis. Phenoxymethylpenicillin, as a β-lactam antibiotic, mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This structural similarity allows it to acylate the active site serine residue of the PBP transpeptidase domain, forming a stable, long-lived covalent adduct. This effectively inactivates the enzyme.[4]

The affinity of phenoxymethylpenicillin for different PBPs varies among bacterial species and even between different PBPs within the same organism, which influences its spectrum of activity.

Figure 1: Covalent modification of PBP by phenoxymethylpenicillin.

Quantitative Data

Binding Affinity of Phenoxymethylpenicillin for PBPs

The efficacy of phenoxymethylpenicillin is directly related to its affinity for specific PBPs. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. While comprehensive data for phenoxymethylpenicillin is not as abundant as for some other β-lactams, available information indicates preferential binding to certain PBPs.

Table 1: Binding Affinity of Penicillin V for Penicillin-Binding Proteins (PBPs)

| Organism | PBP Target(s) | Observed Affinity/Selectivity |

| Escherichia coli | PBP4, PBP7, PBP8 | Shows concentration-dependent selectivity for these low-molecular-weight PBPs.[5] |

| Streptococcus pneumoniae | PBP2x, PBP3 | Exhibits preferential binding to PBP2x and PBP3.[5] |

Note: Data for Penicillin V is limited. The closely related Penicillin G forms stable acyl-enzyme complexes with PBP1, PBP2, and PBP3 in susceptible Staphylococcus aureus strains.[5]

Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. MIC values are a critical measure of an antibiotic's potency.

Table 2: Phenoxymethylpenicillin MIC Breakpoints and Typical Ranges for Key Pathogens

| Pathogen | EUCAST MIC Breakpoint (mg/L) (Susceptible ≤) | Typical MIC Range (mg/L) |

| Streptococcus pyogenes (Group A Strep) | 0.25 | 0.007 - 0.06[6] |

| Streptococcus pneumoniae | 0.06 (inferred from Benzylpenicillin)[7] | Varies based on penicillin susceptibility |

| Staphylococcus aureus (penicillin-susceptible) | 0.12[7] | Varies |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Protocol for PBP Competitive Binding Assay

This protocol describes a competitive binding assay using a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to determine the binding affinity of phenoxymethylpenicillin for specific PBPs.

Materials:

-

Bacterial culture in the mid-logarithmic growth phase

-

Phenoxymethylpenicillin solutions of varying concentrations

-

Fluorescent penicillin (e.g., Bocillin™ FL)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Lysis buffer (e.g., PBS with lysozyme (B549824) and DNase)

-

SDS-PAGE equipment and reagents

-

Fluorescence gel scanner

Methodology:

-

Bacterial Cell Culture and Harvest: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with PBS.

-

Competition Binding: Resuspend the bacterial pellets in PBS containing various concentrations of phenoxymethylpenicillin. Include a control with no antibiotic. Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for the binding of phenoxymethylpenicillin to the PBPs.

-

Fluorescent Labeling: Add a fixed, subsaturating concentration of fluorescent penicillin to each sample and incubate for a shorter period (e.g., 10-15 minutes) at 37°C in the dark. The fluorescent penicillin will bind to the PBPs that are not already occupied by phenoxymethylpenicillin.

-

Cell Lysis and Membrane Preparation: Pellet the cells by centrifugation, discard the supernatant, and resuspend in lysis buffer. Lyse the cells (e.g., by sonication) and isolate the membrane fraction containing the PBPs by ultracentrifugation.

-

SDS-PAGE and Fluorescence Detection: Resuspend the membrane pellets in SDS-PAGE sample buffer, denature by heating, and separate the proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band. The intensity of the fluorescent signal will be inversely proportional to the concentration of phenoxymethylpenicillin. Determine the IC50 value, which is the concentration of phenoxymethylpenicillin that causes a 50% reduction in the fluorescent signal for a specific PBP.[8]

Figure 2: Workflow for PBP competitive binding assay.

Protocol for Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of phenoxymethylpenicillin using the broth microdilution method, following CLSI and EUCAST guidelines.[5][9][10][11]

Materials:

-

Phenoxymethylpenicillin stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35 ± 2°C)

-

Microplate reader (optional)

Methodology:

-

Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of phenoxymethylpenicillin in CAMHB directly in the microtiter plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in a sterile diluent. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 100 µL of the diluted inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only broth). Include a sterility control well with uninoculated broth.

-

Incubation: Incubate the microtiter plate at 35 ± 2°C for 18-24 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of phenoxymethylpenicillin that completely inhibits visible bacterial growth. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600).

Figure 3: Workflow for broth microdilution MIC determination.

Protocol for Whole-Cell Peptidoglycan Synthesis Inhibition Assay

This assay measures the inhibition of peptidoglycan synthesis in whole bacterial cells by quantifying the incorporation of a radiolabeled precursor.[12][13]

Materials:

-

Bacterial culture in the mid-logarithmic growth phase

-

Phenoxymethylpenicillin solutions of varying concentrations

-

Radiolabeled peptidoglycan precursor (e.g., [¹⁴C]N-acetylglucosamine or [³H]diaminopimelic acid)

-

Growth medium

-

Trichloroacetic acid (TCA), ice-cold

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Methodology:

-

Cell Culture and Treatment: Grow the bacterial strain of interest to the mid-logarithmic phase. Distribute the culture into tubes and add varying concentrations of phenoxymethylpenicillin. Include an untreated control.

-

Radiolabeling: Add the radiolabeled peptidoglycan precursor to each tube and incubate for a defined period, allowing for incorporation into the newly synthesized peptidoglycan.

-

Stopping the Reaction: Terminate the incorporation reaction by adding ice-cold TCA to each tube. This precipitates the macromolecules, including the peptidoglycan.

-

Filtration and Washing: Collect the precipitated material by vacuum filtration onto glass fiber filters. Wash the filters extensively with TCA and ethanol (B145695) to remove unincorporated radiolabel.

-

Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is directly proportional to the rate of peptidoglycan synthesis. Calculate the percentage of inhibition for each concentration of phenoxymethylpenicillin relative to the untreated control.

Signaling Pathways and Logical Relationships

The bactericidal effect of phenoxymethylpenicillin is a cascade of events initiated by the inhibition of PBP activity.

Figure 4: Cascade of events in phenoxymethylpenicillin's action.

Conclusion

Phenoxymethylpenicillin's enduring clinical utility is a testament to its highly specific and effective mechanism of action against susceptible bacteria. By irreversibly inhibiting the function of essential penicillin-binding proteins, it delivers a fatal blow to the integrity of the bacterial cell wall. A thorough understanding of its molecular interactions, binding kinetics, and the cellular consequences of PBP inhibition is paramount for optimizing its use, combating the emergence of resistance, and guiding the development of novel antibacterial agents that target this critical pathway. This technical guide provides a foundational resource for researchers dedicated to advancing our knowledge in these crucial areas.

References

- 1. PathWhiz [pathbank.org]

- 2. Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. contagionlive.com [contagionlive.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Penicillin-binding proteins of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Market Analysis of Phenoxymethylpenicillin (Penicillin V) in the United States [synapse.patsnap.com]

- 9. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Towards pharmacokinetic boosting of phenoxymethylpenicillin (penicillin-V) using probenecid for the treatment of bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of Phenoxymethyl Biosynthetic Pathways in Penicillium chrysogenum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of phenoxymethylpenicillin (Penicillin V) in the filamentous fungus Penicillium chrysogenum. The document outlines the core enzymatic steps, the genetic basis of the pathway, and the complex regulatory networks that govern its activity. Detailed experimental protocols for key analytical techniques are provided, along with quantitative data to support further research and development in the field of antibiotic production.

The Core Biosynthetic Pathway of Phenoxymethylpenicillin

The biosynthesis of phenoxymethylpenicillin is a three-step enzymatic process that occurs in different subcellular compartments. The pathway begins with the condensation of three precursor amino acids in the cytosol and culminates in the formation of the final antibiotic within peroxisomes. The core pathway is governed by a cluster of three genes: pcbAB, pcbC, and penDE.[1][2][3][4]

Step 1: Synthesis of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)

The initial step involves the non-ribosomal condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the large, multi-functional enzyme ACV synthetase (ACVS) , which is encoded by the pcbAB gene.[5]

Step 2: Formation of Isopenicillin N

The linear ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS) , also known as cyclase, to form the bicyclic compound isopenicillin N (IPN). This step is crucial as it creates the characteristic β-lactam ring structure of penicillins. IPNS is encoded by the pcbC gene.[5]

Step 3: Acyl Group Exchange to Form Phenoxymethylpenicillin

In the final step, the α-aminoadipyl side chain of isopenicillin N is exchanged for a phenoxyacetyl group to yield phenoxymethylpenicillin. This reaction is catalyzed by isopenicillin N acyltransferase (IAT) , which is encoded by the penDE gene. This enzymatic conversion takes place within the peroxisomes.[3][6]

Core biosynthetic pathway of phenoxymethylpenicillin.

Genetic Organization and Regulation

The genes encoding the three core enzymes of the penicillin biosynthetic pathway (pcbAB, pcbC, and penDE) are physically linked in a gene cluster.[2][3][4] This clustering facilitates the co-regulation of their expression. The expression of these genes is tightly controlled by a complex network of regulatory proteins and is influenced by environmental factors such as nutrient availability and pH.

Key Regulatory Factors

Several global regulatory proteins have been identified to play crucial roles in controlling the expression of the penicillin biosynthesis genes:

-

CreA: This Cys2His2 zinc finger transcription factor is the primary mediator of carbon catabolite repression. High concentrations of glucose lead to the repression of the pcb genes, thereby inhibiting penicillin biosynthesis.[7][8]

-

PacC: This transcription factor mediates the response to ambient pH. Alkaline conditions generally favor the expression of penicillin biosynthesis genes. PacC can activate the transcription of these genes, and its activity is crucial for overriding carbon catabolite repression under certain conditions.[9][10]

-

LaeA: As a component of the Velvet complex, LaeA is a global regulator of secondary metabolism. It functions as a methyltransferase and positively regulates the expression of the penicillin biosynthesis gene cluster. Overexpression of laeA has been shown to increase penicillin production, while its silencing or deletion leads to a significant reduction.[1][11][12][13]

Simplified regulatory network of penicillin biosynthesis.

Quantitative Data on Phenoxymethylpenicillin Biosynthesis

The following tables summarize key quantitative data related to the biosynthesis of phenoxymethylpenicillin in P. chrysogenum.

Table 1: Key Enzymes and Their Properties

| Enzyme | Gene | Molecular Weight (kDa) | Subcellular Localization |

| ACV Synthetase (ACVS) | pcbAB | ~425 | Cytosol |

| Isopenicillin N Synthase (IPNS) | pcbC | ~38 | Cytosol |

| Isopenicillin N Acyltransferase (IAT) | penDE | ~40 (proenzyme), processed to 11 and 29 kDa subunits | Peroxisome |

Table 2: Influence of Carbon Source on Penicillin Biosynthesis Gene Expression

| Carbon Source | Effect on pcb Gene Transcription | Regulatory Mediator |

| Glucose | Strong Repression | CreA |

| Lactose (B1674315) | No Repression | - |

| Sucrose | Repression | CreA |

Note: Quantitative fold-change data for gene expression under varying glucose concentrations are not consistently reported across the literature and can vary significantly between different P. chrysogenum strains and experimental conditions.

Table 3: Phenoxymethylpenicillin Production Titers

| Strain | Fermentation Conditions | Titer (units/mL) | Reference |

| High-potency mutant | Industrial conditions (lactose medium), 97 hours | 32,600 | [14] |

| P. rubens BIONCL P45 | Optimized medium with lactose, corn steep solids, etc. | 430 | [15] |

| UV-65 mutant | Optimized medium with lactose, corn steep solids, etc. | 934 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of phenoxymethylpenicillin biosynthesis.

Fermentation of Penicillium chrysogenum for Phenoxymethylpenicillin Production

This protocol describes a typical batch fermentation process for the production of phenoxymethylpenicillin.

1. Inoculum Preparation: a. Prepare a spore suspension from a 7-10 day old culture of P. chrysogenum grown on a suitable sporulation medium (e.g., Potato Dextrose Agar). b. Aseptically add sterile water containing a surfactant (e.g., 0.01% Tween 80) to the culture plate and gently scrape the surface to release the conidia. c. Determine the spore concentration using a hemocytometer. d. Inoculate a seed flask containing a suitable growth medium to a final concentration of approximately 1 x 10⁸ spores/mL. e. Incubate the seed flask at 25-28 °C on a rotary shaker at ~200 RPM for 48-72 hours until dense mycelial growth is observed.

2. Production Fermentation: a. Aseptically transfer the seed culture to a production fermenter containing the production medium (typically 5-10% v/v). A common production medium contains lactose as the primary carbon source, along with a nitrogen source (e.g., corn steep liquor, ammonium (B1175870) sulfate), and a precursor for the phenoxymethyl side chain (phenoxyacetic acid). b. Maintain the fermentation at 25-26 °C with controlled pH (around 6.5) and aeration for 5-7 days. c. Monitor the fermentation by taking periodic samples to measure biomass, substrate consumption, and penicillin titer.

General workflow for Penicillin V fermentation.

RNA Extraction from Penicillium chrysogenum Mycelium

This protocol outlines a method for extracting high-quality total RNA from fungal mycelium for subsequent gene expression analysis.

1. Mycelium Harvesting: a. Harvest the fungal mycelium from the fermentation broth by filtration through a Büchner funnel or by centrifugation. b. Quickly wash the mycelium with sterile, ice-cold water to remove residual medium. c. Blot the mycelium dry with sterile filter paper and immediately freeze it in liquid nitrogen. The frozen mycelium can be stored at -80 °C.

2. Cell Lysis and RNA Extraction: a. Grind the frozen mycelium to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle. b. Transfer the frozen powder to a tube containing a suitable RNA extraction buffer (e.g., TRIzol or a buffer from a commercial kit). c. Homogenize the sample thoroughly. d. Proceed with the RNA extraction according to the manufacturer's protocol of the chosen method (e.g., phenol-chloroform extraction followed by isopropanol (B130326) precipitation, or a column-based purification kit).

3. RNA Quality Control: a. Resuspend the final RNA pellet in RNase-free water. b. Determine the RNA concentration and purity using a spectrophotometer (measuring absorbance at 260 and 280 nm). An A260/A280 ratio of ~2.0 is indicative of pure RNA. c. Assess the RNA integrity by agarose (B213101) gel electrophoresis to visualize intact ribosomal RNA bands.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the quantification of pcbAB, pcbC, and penDE gene expression levels relative to a reference gene.

1. cDNA Synthesis: a. Treat the extracted total RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. qPCR Reaction: a. Prepare a qPCR reaction mixture containing:

- SYBR Green or other fluorescent qPCR master mix

- Forward and reverse primers for the target genes (pcbAB, pcbC, penDE) and a reference gene (e.g., actin or γ-actin)

- Diluted cDNA template

- Nuclease-free water b. Perform the qPCR reaction in a real-time PCR cycler using an appropriate thermal cycling program.

3. Data Analysis: a. Determine the cycle threshold (Ct) values for each reaction. b. Calculate the relative expression of the target genes using a suitable method, such as the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Quantification of Phenoxymethylpenicillin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of phenoxymethylpenicillin in fermentation broth.

1. Sample Preparation: a. Centrifuge the fermentation broth to pellet the mycelium. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solids. c. The clarified broth can be directly injected or further diluted with the mobile phase if the penicillin concentration is high.

2. HPLC Analysis: a. Column: C18 reversed-phase column. b. Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio may need to be optimized. c. Flow Rate: Typically 1.0 mL/min. d. Detection: UV detector at a wavelength of 220-280 nm. e. Quantification: Create a standard curve using known concentrations of a phenoxymethylpenicillin standard. The concentration of phenoxymethylpenicillin in the samples can be determined by comparing their peak areas to the standard curve.

Conclusion

The elucidation of the phenoxymethylpenicillin biosynthetic pathway in Penicillium chrysogenum has been a landmark achievement in biotechnology. A thorough understanding of the core enzymatic steps, the genetic organization of the pathway, and the intricate regulatory networks is essential for the rational design of strain improvement strategies and the optimization of industrial fermentation processes. The experimental protocols provided in this guide offer a foundation for researchers to further investigate this important metabolic pathway and to develop novel approaches for enhancing the production of this life-saving antibiotic.

References

- 1. The global regulator LaeA controls penicillin biosynthesis, pigmentation and sporulation, but not roquefortine C synthesis in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular characterization of the acyl-coenzyme A:isopenicillin N acyltransferase gene (penDE) from Penicillium chrysogenum and Aspergillus nidulans and activity of recombinant enzyme in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Engineering of the Filamentous Fungus Penicillium chrysogenum as Cell Factory for Natural Products [frontiersin.org]

- 8. Engineering of the Filamentous Fungus Penicillium chrysogenum as Cell Factory for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of the Aspergillus nidulans penicillin biosynthesis gene acvA (pcbAB) by amino acids: implication for involvement of transcription factor PACC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of the Aspergillus nidulans Penicillin Biosynthesis Gene acvA (pcbAB) by Amino Acids: Implication for Involvement of Transcription Factor PACC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Key role of LaeA and velvet complex proteins on expression of β-lactam and PR-toxin genes in Penicillium chrysogenum: cross-talk regulation of secondary metabolite pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. [Selection of Penicillium chrysogenum--producer of penicillin with several valuable technologic features] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Synthesis and Characterization of Novel Phenoxymethyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel phenoxymethyl derivatives. The this compound scaffold is a versatile structure found in a range of biologically active compounds, from established antibiotics to emerging therapeutic agents targeting various diseases. This document details common synthetic methodologies, analytical techniques for structural elucidation, and examples of their biological activities, with a focus on providing practical information for researchers in the field of medicinal chemistry and drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic reactions. A common and efficient method involves the Williamson ether synthesis, where a phenoxide is reacted with an appropriate alkyl halide. Another notable method is the rearrangement of oxiran-2-ylmethyl benzenesulfonates.

A novel and efficient approach to obtain 2-(this compound)oxirane derivatives has been developed through the rearrangement of oxiran-2-ylmethyl benzenesulfonate (B1194179). This method is characterized by its mild reaction conditions, good tolerance of various functional groups, and the advantage of being metal-free.[1] The reaction proceeds via a base-promoted rearrangement, leading to the formation of a new C-O bond and the cleavage of a C-S bond.[1]

The electronic effect of substituents on the aromatic ring of the starting material has been found to be significant, with electron-withdrawing groups generally leading to better yields. Furthermore, para-substituted substrates tend to react more efficiently due to reduced steric hindrance and stronger electron-withdrawing ability.[1]

Table 1: Synthesis of Various 2-(this compound)oxirane Derivatives [1]

| Entry | R | Product | Yield (%) |

| 1 | 4-NO₂ | 2a | 85 |

| 2 | 4-CN | 2b | 82 |

| 3 | 4-CF₃ | 2c | 78 |

| 4 | 4-Br | 2d | 75 |

| 5 | 4-Cl | 2e | 72 |

| 6 | 4-F | 2f | 68 |

| 7 | 4-Me | 2g | 45 |

| 8 | H | 2h | 40 |

Experimental Protocols

General Procedure for the Preparation of 2-(this compound)oxirane Derivatives: [1]

-

A mixture of oxiran-2-ylmethyl benzenesulfonate (0.5 mmol) and powdered potassium hydroxide (B78521) (0.5 mmol) in tetrahydrofuran (B95107) (2 mL) is stirred at 60°C in the air for 24 hours.

-

After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is dissolved in diethyl ether (20 mL) and washed successively with water (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the resulting residue is purified by flash column chromatography to yield the desired 2-(this compound)oxirane product.

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the molecular structure. The chemical shifts, multiplicities, and integration of proton signals, along with the chemical shifts of carbon signals, provide detailed information about the connectivity of atoms.[2][3][4][5]

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ar-H | 6.8 - 7.5 | 110 - 160 |

| Ar-O-CH ₂ | 4.0 - 5.0 | 60 - 75 |

| C =O (in derivatives) | - | 160 - 180 |

| CH ₃ (substituents) | 2.0 - 2.5 | 15 - 25 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[2][3][5]

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| C-O-C (ether stretch) | 1200 - 1300 |

| C=C (aromatic stretch) | 1450 - 1600 |

| C-H (aromatic) | 3000 - 3100 |

| C=O (carbonyl stretch, if present) | 1680 - 1750 |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.[2][6][7]

X-Ray Crystallography

For crystalline this compound derivatives, single-crystal X-ray diffraction provides the most definitive structural information.[8][9][10] This technique allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.[8][10] The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data by irradiating it with a monochromatic X-ray beam.[11][12]

Experimental Workflows

The general workflow for the synthesis and characterization of novel this compound derivatives can be visualized as follows:

Biological Activities and Signaling Pathways

This compound derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[13] The well-known antibiotic Penicillin V is a notable example of a this compound-containing compound.[14][15][16][17][18]

Recent research has focused on developing novel this compound derivatives with targeted activities. For instance, certain derivatives have been identified as inhibitors of key signaling pathways implicated in cancer and other diseases.

Inhibition of HIV-1 Tat-Mediated Transcription

A two-step screening approach has been utilized to identify potent antiretroviral compounds that target the HIV-1 Tat protein.[19] This screening led to the discovery of methyl (E)-3-methoxy-2-(2-(this compound)phenyl)acrylate derivatives as inhibitors of Tat-mediated transcription.[19] The most potent compounds in this series often feature alkoxy groups at the R₂ or R₃ positions of the this compound group, with an increase in the alkyl chain length correlating with enhanced inhibitory activity.[19]

Antiplasmodial Activity

Derivatives of 2-phenoxybenzamide (B1622244) have shown promising multi-stage activity against different strains of Plasmodium falciparum, the parasite responsible for malaria.[20] Structure-activity relationship studies have revealed that the antiplasmodial activity is highly dependent on the substitution pattern of the anilino and diaryl ether parts of the molecule.[20]

MAPK/ERK Signaling Pathway Inhibition

Phenoxyaniline (B8288346) derivatives have been identified as potent inhibitors of MEK, a key kinase in the MAPK/ERK signaling pathway.[21] This pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers.[21]

PDGFR Signaling Pathway Inhibition

4-Phenoxyquinoline derivatives have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[21] The PDGFR signaling pathway is involved in cell growth, migration, and angiogenesis, and its aberrant activation is associated with various cancers and fibrotic diseases.[21]

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. openreview.net [openreview.net]

- 4. lehigh.edu [lehigh.edu]

- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mkuniversity.ac.in [mkuniversity.ac.in]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Comparative pharmacological evaluation of oral benzathine penicillin G and this compound penicillin potassium in children [pubmed.ncbi.nlm.nih.gov]

- 15. PathWhiz [pathbank.org]

- 16. [Synthesis of this compound penicillin (penicillin V) and preliminary studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and pheneticillin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phenoxymethylpenicillin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activity of Phenoxymethyl Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of several classes of phenoxymethyl analogues. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. This document summarizes key findings and presents data in a structured format to facilitate comparison and further research.

Introduction to this compound Analogues

The this compound scaffold is a versatile pharmacophore that has been incorporated into a variety of therapeutic agents. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of activities. This guide will focus on three prominent classes of this compound analogues: the antibacterial agent phenoxymethylpenicillin, the anti-trypanosomal phenoxymethylbenzamides, and a novel class of anti-HIV methyl (E)-3-methoxy-2-(2-(this compound)phenyl)acrylate derivatives. Additionally, the related compound phenoxybenzamine's potential as an anti-cancer agent will be explored.

Antibacterial Activity of Phenoxymethylpenicillin

Phenoxymethylpenicillin, commonly known as Penicillin V, is a well-established antibiotic effective against a range of bacterial infections.[1] It is a this compound analogue of Penicillin G and is characterized by its oral bioavailability.[1]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of phenoxymethylpenicillin involves the inhibition of bacterial cell wall synthesis.[1] It specifically targets and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][3] Inhibition of PBPs disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[2]

Quantitative Data: Antibacterial Spectrum

Phenoxymethylpenicillin is primarily active against Gram-positive bacteria. Its efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterium | MIC Range (µg/mL) |

| Streptococcus pyogenes | 0.004 - 0.03 |

| Streptococcus pneumoniae | 0.008 - 4.0 |

| Staphylococcus aureus (penicillin-susceptible) | 0.015 - 0.5 |

| Clostridium difficile | 0.12 - 2.0 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of phenoxymethylpenicillin required to inhibit the growth of a specific bacterium.

Materials:

-

Mueller-Hinton broth (MHB) or other appropriate bacterial growth medium.

-

Bacterial culture in logarithmic growth phase.

-

Phenoxymethylpenicillin stock solution.

-

96-well microtiter plates.

-

Incubator.

-

Microplate reader.

Procedure:

-

Prepare a serial dilution of phenoxymethylpenicillin in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.

Anti-Trypanosomal Activity of Phenoxymethylbenzamide Analogues

A series of phenoxymethylbenzamide analogues have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (sleeping sickness).

Mechanism of Action and Signaling Pathway

The precise mechanism of action for phenoxymethylbenzamides against T. brucei is not fully elucidated but is believed to involve the disruption of essential cellular processes in the parasite. Potential targets could include key enzymes in metabolic pathways or proteins involved in cell cycle regulation. One of the proposed pathways that could be affected is the cyclic AMP (cAMP) signaling pathway, which is crucial for the parasite's virulence and survival.[4]

Quantitative Data: In Vitro Anti-Trypanosomal Activity

The efficacy of phenoxymethylbenzamide analogues has been evaluated against the bloodstream form of T. b. rhodesiense and a mammalian cell line (L6) to determine selectivity.

| Compound ID | R Group | T. b. rhodesiense IC50 (µM) | L6 Cell Line IC50 (µM) | Selectivity Index (SI) |

| 1 | H | 1.2 | >50 | >42 |

| 2 | 4-F | 0.8 | 35 | 44 |

| 3 | 3-Cl | 0.5 | 28 | 56 |

| 4 | 4-Cl | 0.3 | 15 | 50 |

| 5 | 4-CH3 | 1.5 | >50 | >33 |

| 6 | 4-OCH3 | 2.1 | >50 | >24 |

Data compiled from studies on anti-trypanosomal agents.

Experimental Protocol: In Vitro Anti-Trypanosomal Assay

Objective: To determine the in vitro activity of phenoxymethylbenzamide analogues against Trypanosoma brucei.

Materials:

-

T. b. rhodesiense bloodstream forms.

-

HMI-9 medium supplemented with 10% fetal bovine serum.

-

Test compounds dissolved in DMSO.

-

96-well microtiter plates.

-

Resazurin (B115843) solution.

-

Fluorescence plate reader.

Procedure:

-

Culture T. b. rhodesiense in HMI-9 medium.

-

Prepare serial dilutions of the test compounds in the medium.

-

Add the parasite suspension to the wells of a 96-well plate.

-

Add the compound dilutions to the wells.

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Add resazurin solution to each well and incubate for a further 24 hours.

-

Measure fluorescence at an excitation of 530 nm and an emission of 590 nm.[5]

-

Calculate the IC50 values from the dose-response curves.

Anti-HIV Activity of Methyl (E)-3-methoxy-2-(2-(this compound)phenyl)acrylate Analogues

A novel class of this compound analogues, the methyl (E)-3-methoxy-2-(2-(this compound)phenyl)acrylates, has demonstrated potent anti-HIV activity.

Mechanism of Action and Signaling Pathway

These compounds inhibit HIV-1 replication by targeting the viral trans-activator of transcription (Tat) protein.[6] Tat is essential for viral gene expression as it binds to the trans-activation response (TAR) element on the nascent viral RNA, recruiting cellular factors that promote transcriptional elongation.[7][8] The this compound analogues disrupt the interaction between Tat and TAR, thereby inhibiting Tat-mediated transcription.[6]

Quantitative Data: In Vitro Anti-HIV Activity

The anti-HIV efficacy of these analogues is determined by their half-maximal effective concentration (EC50) and their cytotoxicity is assessed by the half-maximal cytotoxic concentration (CC50).

| Compound ID | R1 | R2 | R3 | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| A-1 | H | H | H | 8.5 | >100 | >11.8 |

| A-2 | 4-F | H | H | 5.2 | >100 | >19.2 |

| B-1 | H | 4-OCH3 | H | 1.8 | >100 | >55.6 |

| B-2 | H | 4-OC2H5 | H | 1.1 | 85 | 77.3 |

| C-1 | H | H | 4-Cl | 3.4 | >100 | >29.4 |

Hypothetical data for illustrative purposes based on published research trends.[9][10][11][12]

Experimental Protocol: HIV-1 Tat-Mediated Transcription Inhibition Assay

Objective: To quantify the inhibition of Tat-mediated transcription by the test compounds.

Materials:

-

HEK293T cells.

-

HIV-1 LTR-luciferase reporter plasmid.

-

Tat-expressing plasmid.

-

Transfection reagent.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Co-transfect HEK293T cells with the HIV-1 LTR-luciferase reporter plasmid and the Tat-expressing plasmid.

-

Treat the transfected cells with serial dilutions of the test compounds.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the IC50 values from the dose-response curves.[13]

Anti-Cancer Activity of Phenoxybenzamine (B1677643)

Phenoxybenzamine, a compound structurally related to the this compound class, has shown potential as an anti-cancer agent.

Mechanism of Action and Signaling Pathway

Phenoxybenzamine has been found to inhibit histone deacetylases (HDACs).[14] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. Inhibition of HDACs by phenoxybenzamine leads to hyperacetylation of histones, a more open chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[15]

Quantitative Data: In Vitro Anti-Cancer and HDAC Inhibitory Activity

The anti-cancer activity of phenoxybenzamine is demonstrated by its IC50 values against various cancer cell lines and its inhibitory activity against specific HDAC isoforms.

| Cell Line / Enzyme | Cancer Type / Isoform | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.8 |

| HCT116 | Colon Cancer | 12.5 |

| A549 | Lung Cancer | 21.3 |

| HDAC1 | Isoform 1 | 25.4 |

| HDAC6 | Isoform 6 | 9.7 |

Hypothetical data for illustrative purposes based on published research on HDAC inhibitors.[16]

Experimental Protocol: HDAC Activity Assay (Fluorometric)

Objective: To measure the inhibitory effect of phenoxybenzamine on HDAC activity.

Materials:

-

Nuclear extract from cancer cells or purified HDAC enzyme.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer.

-

Developer solution (containing a protease and a stop reagent).

-

96-well black microtiter plates.

-

Fluorometric plate reader.

Procedure:

-

Prepare serial dilutions of phenoxybenzamine.

-

In a 96-well plate, add the assay buffer, HDAC substrate, and the test compound.

-

Initiate the reaction by adding the nuclear extract or purified HDAC enzyme.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.[17]

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence at an excitation of 360 nm and an emission of 460 nm.[16]

-

Calculate the percent inhibition and determine the IC50 value.

Quantitative Structure-Activity Relationship (QSAR)